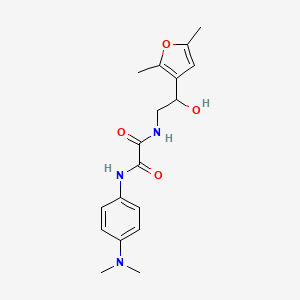

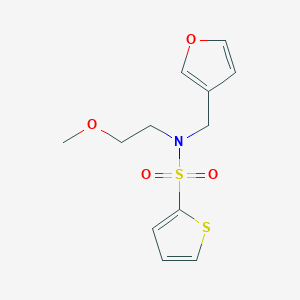

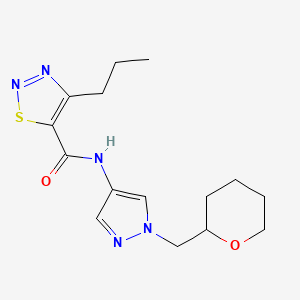

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide, also known as Furasemide, is a sulfonamide-based compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical properties, which make it an ideal candidate for a range of applications in the field of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Derivatization

The synthesis and derivatization of sulfonamides, including those similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide, have been explored due to their potential in various scientific applications. For example, novel methods for preparing arylsulfonylthiophene- and furan-2-sulfonamides involve chlorosulfonation and free radical bromination, leading to amine derivatives. These compounds, through demethylation and alkylation, demonstrate the versatility of sulfonamides in chemical synthesis and their potential as intermediates in pharmaceutical development (Hartman & Halczenko, 1990).

Corrosion Inhibition

Research on derivatives of furan-2-sulfonamides has shown their efficacy as corrosion inhibitors for mild steel in acidic environments. Studies demonstrate that these compounds increase inhibition efficiency with concentration and provide insights into the protective layer formation on metal surfaces. Such applications highlight the role of sulfonamides in industrial processes and materials science (Sappani & Karthikeyan, 2014).

Antiglaucoma Agents

Sulfonamides incorporating furan and thiophene moieties have been studied for their inhibitory effects on carbonic anhydrase, showing potential as topical intraocular pressure lowering agents in antiglaucoma therapy. These findings suggest a promising area for the development of new therapeutic agents beyond currently available treatments (Ilieș et al., 2000).

Cross-Coupling Reactions

The utility of (hetero)aromatic sulfonamides in cross-coupling reactions has been highlighted, with methodologies enabling the synthesis of bi(hetero)aryl scaffolds. Such reactions are crucial in drug discovery, offering a pathway to synthesize complex molecules efficiently (Ran et al., 2018).

Role in Drug Discovery

Furans, thiophenes, and their derivatives play a significant role in drug discovery, serving as scaffolds and synthons in the development of therapeutic agents. Their incorporation into drug molecules can modulate biological activity and improve pharmacokinetic properties, underscoring their importance in medicinal chemistry (Sperry & Wright, 2005).

Propiedades

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S2/c1-16-7-5-13(9-11-4-6-17-10-11)19(14,15)12-3-2-8-18-12/h2-4,6,8,10H,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJERORKSEFQZPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide](/img/structure/B2533807.png)

![4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid](/img/structure/B2533809.png)

![3-[(3-Methoxypropyl)carbamoyl]propanoic acid](/img/structure/B2533815.png)

![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole](/img/structure/B2533818.png)

![1-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2533820.png)

![2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2533823.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2533824.png)